1-Phenylprop-1-ene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

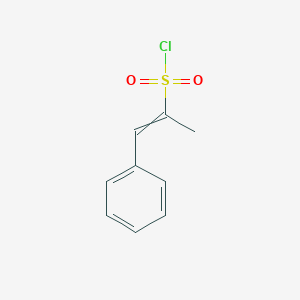

1-Phenylprop-1-ene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

1-Phenylprop-1-ene-2-sulfonyl chloride possesses a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. The presence of the phenyl and propene groups enhances its utility in various synthetic pathways.

Synthesis of Sulfonamides

One significant application of this compound is in the synthesis of sulfonamides. These compounds are vital in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride can react with amines to form sulfonamides, which are crucial for developing new antibiotics.

Case Study:

In a study by Gandon et al., the reaction of this compound with various amines led to high yields of sulfonamides, demonstrating its efficiency as a sulfonating agent .

Electrophilic Substitution Reactions

The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it can introduce sulfonyl groups into aromatic systems. This application is particularly useful for modifying drug candidates to enhance their pharmacological properties.

Data Table: Electrophilic Substitution Reactions Using this compound

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Sulfonamide derivative | 85 | |

| Phenol | Sulfonated phenol | 90 | |

| Naphthalene | Naphthalenesulfonate | 75 |

Microwave-Assisted Synthesis

Recent advancements have highlighted the use of microwave-assisted synthesis techniques involving this compound. This method significantly reduces reaction times and improves yields.

Case Study:

A recent study demonstrated that using microwave irradiation for the reaction of this compound with various nucleophiles yielded products with higher selectivity and efficiency compared to traditional heating methods .

Development of Anticancer Agents

The compound has been explored for its potential in synthesizing anticancer agents. The introduction of sulfonamide moieties into known anticancer frameworks has shown promise in enhancing their efficacy.

Case Study:

Research conducted by Ahmed et al. reported the successful synthesis of a series of sulfonamide derivatives from this compound, which exhibited significant cytotoxicity against cancer cell lines .

Anti-Diabetic Compounds

Another area of interest is the development of anti-diabetic drugs. The structural modifications facilitated by this compound have led to compounds that enhance glucose uptake in cells.

Data Table: Anti-Diabetic Activity of Compounds Derived from this compound

Propiedades

Número CAS |

56753-72-1 |

|---|---|

Fórmula molecular |

C9H9ClO2S |

Peso molecular |

216.68 g/mol |

Nombre IUPAC |

1-phenylprop-1-ene-2-sulfonyl chloride |

InChI |

InChI=1S/C9H9ClO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-7H,1H3 |

Clave InChI |

VNUQSINGEHEYRY-UHFFFAOYSA-N |

SMILES canónico |

CC(=CC1=CC=CC=C1)S(=O)(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.